molecular formula C16H16N8S B5500151 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5500151
M. Wt: 352.4 g/mol
InChI Key: WSKOSSXOKNDVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H16N8S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.12186372 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, synthesized using compounds like N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant antitumor and antimicrobial activities. For instance, enaminones, which serve as key intermediates in the synthesis of these derivatives, have shown cytotoxic effects against human breast and liver carcinoma cell lines comparable to standard treatments like 5-fluorouracil (Riyadh, 2011).

Tuberculostatic Activity

  • Structural analogs of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their tuberculostatic activity, showing promising results in combating tuberculosis. This highlights the compound's potential application in developing new antituberculous agents (Titova et al., 2019).

Inhibition of Phosphodiesterase

  • Some derivatives of pyrazolo[1,5-a]pyrimidine, including those related to this compound, have been identified as specific inhibitors of cyclic GMP phosphodiesterase. This is particularly relevant in the context of developing therapeutic agents for conditions like hypertension (Dumaitre & Dodic, 1996).

Anti-Inflammatory and Antimicrobial Agents

  • The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has also been directed towards discovering new anti-inflammatory and antimicrobial agents, demonstrating the compound's versatility in pharmaceutical development. Notably, certain derivatives have shown to possess significant activity against various microbial strains without inducing ulcerogenic effects, marking them as potential candidates for safer anti-inflammatory medications (Auzzi et al., 1983).

Discovery of Novel Fungicides

  • Further research has led to the discovery of novel fungicides based on the pyrazolo[1,5-a]pyrimidine scaffold, underscoring the compound's utility in agricultural applications as well. These fungicides exhibit superior activity compared to existing products, providing a new avenue for controlling plant diseases (Liu et al., 2023).

Properties

IUPAC Name

N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-23-16(20-21-22-23)25-10-9-17-15-11-13(12-5-3-2-4-6-12)19-14-7-8-18-24(14)15/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKOSSXOKNDVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.